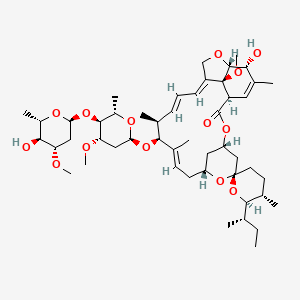
7-O-Methyl ivermectin B1A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methyl ivermectin B1A is a derivative of ivermectin, a well-known antiparasitic agent. Ivermectin itself is derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. This compound is an analogue of ivermectin B1A, which has been modified to enhance its properties for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methyl ivermectin B1A involves several steps, starting from the natural product avermectin. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using allyl carbonate.
Oxidation: The hydroxyl group at the 23-position is oxidized to a keto carbonyl group.
Hydrazone Formation: The keto carbonyl group is converted to a hydrazone using organic sulfonyl hydrazine.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is optimized to maximize the yield of the desired avermectin derivatives, which are then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
7-O-Methyl ivermectin B1A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Used for converting hydroxyl groups to keto groups.
Reducing Agents: Hydroborate is commonly used for reducing hydrazones to hydroxyl groups.
Protecting Groups: Allyl carbonate is used to protect hydroxyl groups during synthesis.
Major Products
The major products formed from these reactions include various derivatives of ivermectin, each with specific modifications to enhance their biological activity .
Scientific Research Applications
7-O-Methyl ivermectin B1A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of macrolide antibiotics.
Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.
Medicine: Explored for its potential use in treating parasitic infections and other diseases.
Industry: Used in the development of new insecticides and antiparasitic agents
Mechanism of Action
7-O-Methyl ivermectin B1A exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells. The compound also interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors .
Comparison with Similar Compounds
Similar Compounds
Ivermectin B1A: The parent compound from which 7-O-Methyl ivermectin B1A is derived.
25-Methyl ivermectin: A derivative with enhanced insecticidal activity.
25-Ethyl ivermectin: Another derivative with improved properties for specific applications
Uniqueness
This compound is unique due to its specific modifications, which enhance its biological activity and make it suitable for a wider range of applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C49H76O14 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1 |
InChI Key |
AMYMNGXADZZKER-BVULNTBZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


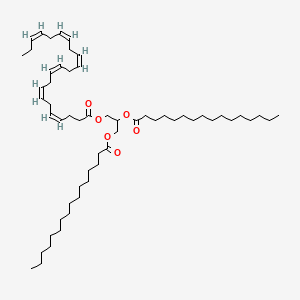
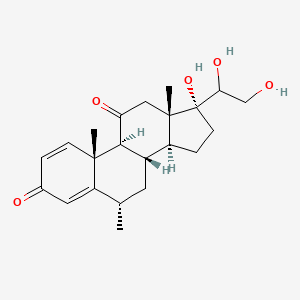
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

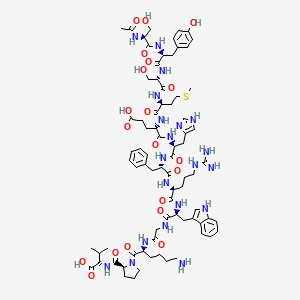
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
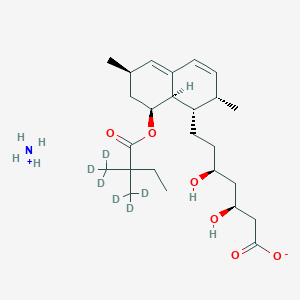
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)


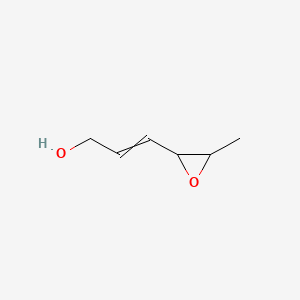
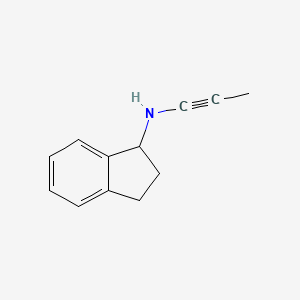
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
